molecular formula C11H16Cl2F3N3 B1465957 N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride CAS No. 1220037-84-2

N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Cat. No.: B1465957
CAS No.: 1220037-84-2
M. Wt: 318.16 g/mol
InChI Key: LMYJBHMKUWHTIT-UHFFFAOYSA-N
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Description

N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a cell-permeable, potent, and ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK). It demonstrates high selectivity for JNK isoforms (JNK1, JNK2, JNK3) over other kinases, making it an invaluable tool for elucidating the role of the JNK signaling pathway in cellular processes. The compound is widely used to investigate JNK-mediated apoptosis in response to various cellular stresses, including oxidative stress, UV radiation, and cytokine-induced cytotoxicity . Its application extends to research on inflammatory diseases, neurodegenerative disorders, and cancer biology, where JNK activation is a critical mediator. By selectively inhibiting JNK, this compound allows researchers to dissect the contribution of this pathway in model systems, providing insights into potential therapeutic targets for conditions characterized by dysregulated stress response and programmed cell death .

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClF3N3.ClH/c1-18(2)5-3-4-16-10-9(12)6-8(7-17-10)11(13,14)15;/h6-7H,3-5H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYJBHMKUWHTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-84-2
Record name 1,3-Propanediamine, N3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N1,N1-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride, commonly referred to as this compound, is a synthetic chemical with notable biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H16ClF3N3
  • CAS Number : 1220037-84-2
  • Molar Mass : 281.71 g/mol

The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its biological activity and pharmacological properties.

Research indicates that this compound exhibits significant interactions with various biological targets. Its structure suggests potential activity against certain protozoan parasites, particularly in the context of anti-parasitic drug development.

Antiparasitic Activity

A study evaluating the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the basic nitrogen atoms in the side chains can significantly influence their anti-trypanosomal activity against Trypanosoma brucei brucei. The compound's analogs were tested for their potency, revealing an IC50 value comparable to established antiparasitic agents .

Cytotoxicity and Safety Profile

The safety profile of this compound has been assessed through various studies. A tier II human health assessment indicated that while the compound may cause skin sensitization in certain contexts, it does not exhibit significant reproductive or developmental toxicity at tested concentrations .

Table of Biological Activity Data

CompoundTarget OrganismIC50 (μM)Reference
This compoundT. b. brucei1.1
Analog 1T. b. brucei2.0
Analog 2T. b. brucei5.0

Case Study 1: Antiparasitic Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against Trypanosoma brucei. The results indicated that the compound effectively reduced parasite viability at concentrations lower than those required for many existing treatments.

Case Study 2: Safety Assessment

A comprehensive safety assessment involving guinea pigs revealed that exposure to this compound at specified concentrations resulted in minimal adverse effects, supporting its potential use in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride has been investigated for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets:

  • Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance lipophilicity and cellular uptake, making it a candidate for further exploration in cancer therapies .
  • Antiviral Properties: Research has shown that pyridine derivatives can inhibit viral replication. This compound's ability to interfere with viral enzymes may position it as a potential antiviral agent .

Agrochemical Applications

The compound's unique chemical structure allows it to function as a pesticide or herbicide:

  • Insecticidal Properties: Compounds containing chloro and trifluoromethyl groups have demonstrated effectiveness against agricultural pests. The mechanism may involve disruption of insect neural pathways or metabolic processes .
  • Herbicide Development: The selective herbicidal activity of similar compounds suggests that this compound could be optimized for use in controlling specific weed species without harming crops .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of pyridine derivatives, including this compound. The results indicated that modifications in the trifluoromethyl group significantly influenced anticancer activity against breast cancer cell lines. The study concluded that further optimization could lead to more potent analogs suitable for clinical trials .

Case Study 2: Insecticidal Efficacy

Research conducted by agricultural scientists assessed the insecticidal properties of several pyridine derivatives against aphids and beetles. This compound exhibited significant mortality rates in treated populations compared to controls, indicating potential for development as a commercial insecticide .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences
Compound Name Heterocycle Substituents (Positions) Backbone Modification Reference
Target Compound Pyridine Cl (3), CF₃ (5) N3,N3-dimethylpropanediamine -
N1-(6-Chloropyrazin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride Pyrazine Cl (6) Same backbone
N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride Pyridine Br (5) Same backbone
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride None Cl (terminal) Simpler chlorinated amine
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole Cl (5), CN (4) Carboxamide linker

Key Observations :

  • Heterocycle Influence: Pyridine (target compound) vs. Pyrazine’s dual nitrogen atoms may enhance polarity compared to pyridine .
  • Backbone Complexity : The propanediamine backbone in the target compound and its pyrazine/bromo analogs contrasts with simpler amines () or carboxamide-linked pyrazoles (), affecting conformational flexibility and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molar Mass (g/mol) Solubility (HCl Salt) Melting Point (°C)
Target Compound C₁₁H₁₅ClF₃N₃·HCl ~340.6* High (polar solvents) Not reported
N1-(5-Bromo-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride C₁₀H₁₇BrClN₃ 294.62 High Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide C₂₁H₁₅ClN₆O 402.8 Moderate (DMF/CHCl₃) 133–135
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride C₅H₁₂Cl₂N 158.07 High Not reported

Notes:

  • The target compound’s trifluoromethyl group increases molar mass compared to bromo analogs ().
  • Hydrochloride salts generally enhance aqueous solubility, as seen in all amine derivatives .

Preparation Methods

Direct N-Alkylation of Substituted Pyridinyl Precursors

This method involves the nucleophilic substitution of a halogenated pyridinyl intermediate with N,N-dimethyl-1,3-propanediamine or its derivatives. The pyridine ring is first functionalized with chloro and trifluoromethyl groups at the 3 and 5 positions, respectively. Then, the side chain is introduced by N-alkylation under controlled conditions.

Multi-Step Synthesis via Intermediate Brominated or Halogenated Aromatic Precursors

Analogous to the synthetic strategies used for related compounds (e.g., convolutamine I analogues), the pyridinyl ring is constructed or modified through halogenation and substitution reactions. Key steps include:

  • Bromination or chlorination of aromatic aldehydes or amines.
  • Carbon-carbon elongation via condensation reactions (e.g., Darzens condensation).
  • Subsequent N-alkylation with N,N-dimethyl-1,3-propanediamine under microwave irradiation or conventional heating.

Detailed Preparation Procedure

Synthesis of the Pyridinyl Intermediate

  • Starting from 3-chloro-5-(trifluoromethyl)pyridin-2-amine, the pyridinyl ring is functionalized to introduce the chloro and trifluoromethyl substituents at the 3 and 5 positions, respectively.
  • The trifluoromethyl group is incorporated to enhance the compound’s lipophilicity and biological stability, as supported by research indicating improved blood-brain barrier penetration with trifluoromethyl substitution.

N-Alkylation with N,N-Dimethyl-1,3-propanediamine

  • The key step is the N-alkylation of the pyridinyl amine with N,N-dimethyl-1,3-propanediamine.
  • Optimized conditions include:
    • Solvent system: Water/chloroform mixtures (ratios such as 70:30 or 90:10) to balance solubility of reagents.
    • Base: Sodium hydroxide (2 M) or triethylamine for pH adjustment to around 10.
    • Temperature: Microwave irradiation at approximately 140°C for 10 minutes.
  • Under these conditions, mono-alkylated products are favored with minimal formation of di-alkylated or tri-alkylated byproducts.
  • Increasing the temperature to 150–160°C increases dialkylated product formation, which is generally undesirable.

Purification and Characterization

  • The crude reaction mixture is subjected to partition purification steps, which are more efficient when sodium hydroxide is used as the base.
  • Final purification is typically achieved by reversed-phase high-performance liquid chromatography (HPLC).
  • Products and intermediates are fully characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and other spectroscopic methods to confirm structure and purity.

Data Table: Summary of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Time (min) Yield (%) Notes
Pyridinyl functionalization 3-chloro-5-(trifluoromethyl)pyridin-2-amine precursor - - - Commercial or synthesized via halogenation
N-Alkylation N,N-dimethyl-1,3-propanediamine, NaOH (2 M), H2O/CHCl3 (70:30) 140 10 High Mono-alkylation favored, microwave heating
Purification Reversed-phase HPLC Ambient - - Efficient separation of mono- and dialkylated products

Research Findings and Optimization Insights

  • The incorporation of the trifluoromethyl group at the 5-position of the pyridinyl ring significantly improves the compound’s biological activity and pharmacokinetic profile due to increased lipid solubility and metabolic stability.
  • Microwave-assisted N-alkylation provides a rapid and efficient synthetic route compared to conventional heating, reducing reaction times from hours to minutes while maintaining high yields.
  • The choice of base and solvent system is critical for optimizing product yield and purity. Sodium hydroxide was found to be superior to triethylamine in facilitating purification steps despite similar yields.
  • Control of reaction temperature is essential to minimize unwanted dialkylated side products, which can complicate purification and reduce overall yield.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : A typical procedure involves nucleophilic substitution or coupling reactions. For example, K₂CO₃ in DMF at room temperature facilitates the reaction of halogenated pyridines with amines (e.g., N3,N3-dimethyl-1,3-propanediamine) . Optimization may include varying solvents (DMF, acetonitrile), bases (K₂CO₃ vs. NaH), or temperature to improve yield and purity. Monitoring via TLC or HPLC is critical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns and amine protonation states.
  • HPLC-MS to assess purity and molecular ion peaks.
  • Elemental analysis (C, H, N) to verify stoichiometry.
  • X-ray crystallography (if crystalline) for absolute configuration confirmation .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodology : Solubility screening in polar aprotic solvents (DMF, DMSO) or aqueous buffers (pH-dependent protonation of amines). Stability studies under varying temperatures (4°C vs. RT) and inert atmospheres (N₂) prevent degradation. UV-Vis spectroscopy tracks absorbance changes over time .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) predict reactivity or regioselectivity in derivatives of this compound?

  • Methodology : Employ density functional theory (DFT) to model reaction pathways, such as the activation energy of trifluoromethyl group substitution. Tools like Gaussian or ORCA calculate charge distribution on the pyridine ring, guiding predictions of nucleophilic attack sites . Reaction path search algorithms (e.g., GRRM) can identify intermediates and transition states .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

  • Methodology : Cross-validate with alternative techniques:

  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • Isotopic labeling (e.g., deuterated solvents) to distinguish exchangeable protons.
  • High-resolution MS to confirm molecular formulas and rule out adducts.
  • Collaborative frameworks (e.g., multi-lab validation) reduce instrument-specific artifacts .

Q. How do structural analogs (e.g., chloro- or trifluoromethyl-substituted pyridines) influence the compound’s bioactivity or catalytic potential?

  • Methodology : Synthesize analogs by replacing the chloro or trifluoromethyl groups with other halogens/electron-withdrawing groups. Compare their activity in biological assays (e.g., enzyme inhibition) or catalytic cycles (e.g., ligand-metal interactions). QSAR models correlate substituent effects with observed properties .

Q. What advanced reactor designs or separation technologies improve scalability for this compound’s synthesis?

  • Methodology : Utilize flow chemistry reactors for precise control of exothermic steps (e.g., amine alkylation). Membrane separation (nanofiltration) or chromatography (HPLC prep-scale) purifies intermediates. Process simulation software (Aspen Plus) optimizes mass/heat transfer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N3,N3-dimethyl-1,3-propanediamine hydrochloride

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